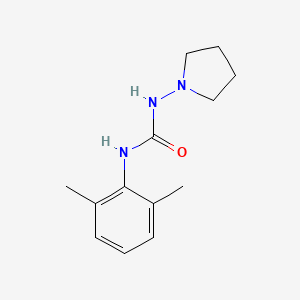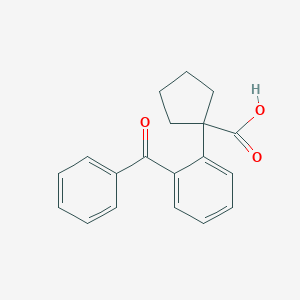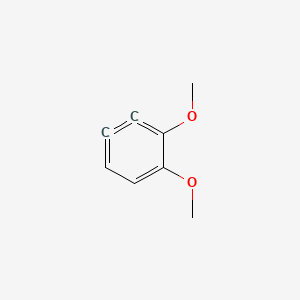
1,2-Dimethoxycyclohexa-1,3-dien-5-yne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2-Dimethoxycyclohexa-1,3-dien-5-yne is an organic compound with the molecular formula C8H8O2. It is a derivative of cyclohexa-1,3-diene, featuring two methoxy groups and an alkyne functional group. This compound is of interest due to its unique structure and reactivity, making it a valuable intermediate in organic synthesis and various chemical research applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,2-Dimethoxycyclohexa-1,3-dien-5-yne can be synthesized through several methods. One common approach involves the dehydrobromination of 1,2-dibromocyclohexane in the presence of a strong base such as sodium hydride (NaH). The reaction proceeds as follows:
(CH2)4(CHBr)2+2NaH→(CH2)2(CH)4+2NaBr+2H2
This method yields cyclohexa-1,3-diene, which can then be further functionalized to introduce the methoxy groups and the alkyne functionality.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar dehydrobromination reactions, followed by purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2-Dimethoxycyclohexa-1,3-dien-5-yne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,2-Dimethoxycyclohexa-1,3-dien-5-yne has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules, including heterocycles and aromatic compounds.
Biology: The compound is used in the study of enzyme-catalyzed reactions and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1,2-Dimethoxycyclohexa-1,3-dien-5-yne involves its reactivity towards various chemical reagents. The methoxy groups and the alkyne functionality play crucial roles in its interactions with other molecules. The compound can undergo cycloaddition reactions, such as the Diels-Alder reaction, to form complex cyclic structures. Additionally, the alkyne group can participate in metal-catalyzed coupling reactions, leading to the formation of new carbon-carbon bonds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,3-Dimethoxycyclohexa-1,3-dien-5-yne: Similar structure but with different substitution pattern.
1,3-Dimethylcyclohexa-1,3-diene: Lacks the alkyne functionality and methoxy groups.
2-Methoxycyclohexa-1,3-dien-5-yne: Contains only one methoxy group.
Uniqueness
1,2-Dimethoxycyclohexa-1,3-dien-5-yne is unique due to the presence of both methoxy groups and an alkyne functionality, which imparts distinct reactivity and makes it a versatile intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions and form various products sets it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
86826-95-1 |
|---|---|
Molekularformel |
C8H8O2 |
Molekulargewicht |
136.15 g/mol |
InChI |
InChI=1S/C8H8O2/c1-9-7-5-3-4-6-8(7)10-2/h3,5H,1-2H3 |
InChI-Schlüssel |
IVIPGGBVUDUMGU-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C=C=C1OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


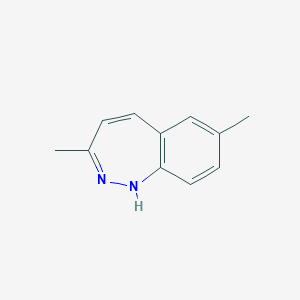
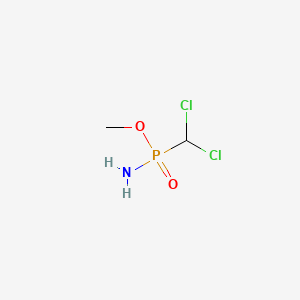
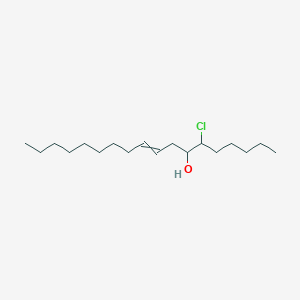
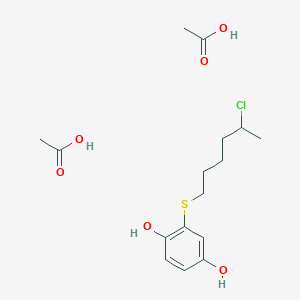
![6-Bromo-3-{4-[(E)-{[4-(dimethylamino)phenyl]methylidene}amino]phenyl}-2-methylquinazolin-4(3H)-one](/img/structure/B14405966.png)
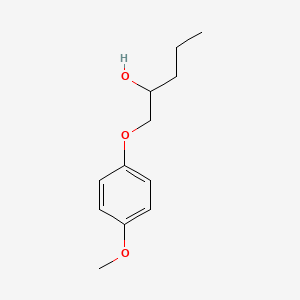

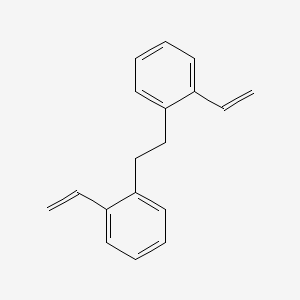
![(E)-methyl-oxido-[(4-sulfamoylphenyl)hydrazinylidene]azanium](/img/structure/B14405997.png)
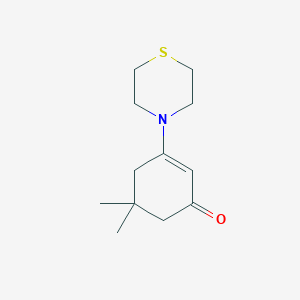
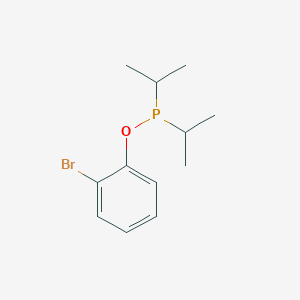
![1,1'-[2-(3-Methylphenyl)ethane-1,1-diyl]dibenzene](/img/structure/B14406010.png)
